molecular formula C8H7BrN2O B15276776 (3-Bromo-1,2-benzoxazol-7-yl)methanamine

(3-Bromo-1,2-benzoxazol-7-yl)methanamine

Cat. No.: B15276776
M. Wt: 227.06 g/mol
InChI Key: DRYPGERWSVHVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine typically involves the bromination of 1,2-benzoxazole followed by the introduction of a methanamine group. One common method involves the reaction of 1,2-benzoxazole with bromine in the presence of a suitable solvent to yield 3-bromo-1,2-benzoxazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1,2-benzoxazol-7-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of (3-Bromo-1,2-benzoxazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-1,2-benzoxazol-7-yl)methanamine is unique due to the presence of the bromine atom at the 3-position of the benzoxazole ring. This bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(3-bromo-1,2-benzoxazol-7-yl)methanamine

InChI

InChI=1S/C8H7BrN2O/c9-8-6-3-1-2-5(4-10)7(6)12-11-8/h1-3H,4,10H2

InChI Key

DRYPGERWSVHVAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=NO2)Br)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.